molecular formula C17H12F2N2O2 B2974528 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946209-64-9

3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B2974528
CAS No.: 946209-64-9
M. Wt: 314.292
InChI Key: YWBGSZNSJRPLOY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound of significant interest in early-stage drug discovery and biochemical research, particularly in the field of oncology. This benzamide derivative features a 1,2-oxazole (isoxazole) scaffold, a privileged structure in medicinal chemistry known for its versatility in interacting with biological targets . Heterocyclic compounds, including benzamides and isoxazoles, are fundamental to modern pharmaceuticals, found in over 85% of all FDA-approved drugs and are especially prevalent in agents targeting a range of malignancies . The core structure of this compound suggests potential as a scaffold for developing kinase inhibitors or modulators of various cellular signaling pathways . Researchers are exploring its utility in probing enzyme function and cellular processes such as differentiation and proliferation, based on the known activity of related benzamide molecules . As a research chemical, it serves as a key intermediate for the synthesis of more complex molecules and as a tool compound for in vitro biological screening to identify new therapeutic leads. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-14-7-6-12(8-15(14)19)17(22)20-10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBGSZNSJRPLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoro substituents: This step involves the fluorination of the benzene ring, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling of the oxazole and benzamide moieties: This step involves the formation of an amide bond between the oxazole derivative and the benzoyl chloride under basic conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The difluoro substituents can be replaced by other functional groups under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The amide bond can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives.

Scientific Research Applications

3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological research: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro substituents and the oxazole moiety play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the oxazole moiety, resulting in different chemical and biological properties.

    N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide: Lacks the difluoro substituents, which affects its reactivity and interactions.

    Other fluorinated benzamides: These compounds may have different substitution patterns, leading to variations in their properties and applications.

Uniqueness

3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the combination of difluoro substituents and the oxazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3,4-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorobenzamide core substituted with a phenyl oxazole moiety. This specific arrangement is believed to enhance its biological activity through improved binding affinity to target proteins.

Research indicates that 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide may exert its effects through several mechanisms:

  • Kinase Inhibition : Similar compounds have shown promise as inhibitors of RET kinase, which is implicated in various cancers. The presence of the oxazole ring may facilitate interactions with the ATP-binding site of kinases .
  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
RET Kinase InhibitionMolecular assays7.4
AntiproliferativeMCF-7 (breast cancer)10.28
Apoptosis InductionJurkat E6.1 (T-cell leukemia)8.107

Case Studies

  • RET Kinase Inhibition : A study evaluated a series of benzamide derivatives similar to 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide for their ability to inhibit RET kinase activity. Compounds demonstrated moderate to high potency, with some derivatives showing IC50 values below 10 µM, indicating significant inhibitory effects on RET-driven cellular proliferation .
  • Anticancer Efficacy : In vitro tests conducted on the MCF-7 breast cancer cell line revealed that the compound not only inhibited cell growth but also induced apoptosis via caspase activation pathways. The findings suggest that structural modifications can enhance the anticancer properties of benzamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide?

  • Methodological Answer : Microwave-assisted synthesis is efficient for analogous benzamide derivatives, achieving high yields (e.g., 97% for sulfonamide derivatives via microwave vs. 91% under reflux) . For the oxazole moiety, phosphorothioate intermediates (e.g., O,O-diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate) suggest coupling reactions with fluorinated benzoyl chlorides in polar aprotic solvents like DMF . Purification via column chromatography and characterization by TLC (acetate mobile phase) are standard .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves fluorine and proton environments, while X-ray crystallography (using SHELXL or WinGX ) confirms bond geometries. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, ORTEP-III (via WinGX) generates anisotropic displacement ellipsoid models .

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies hydrogen bond motifs (e.g., chains, rings) using crystallographic data. Software like Mercury or PLATON integrates SHELX-refined CIF files to map interactions critical for stability .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved during refinement?

  • Methodological Answer : For disordered regions, SHELXL’s PART instruction partitions occupancy. Twinning is addressed via TWIN/BASF commands, leveraging high-resolution data (>1.0 Å) for robust refinement . WinGX’s metric analysis tools cross-validate bond lengths/angles against CSD databases .

Q. What strategies optimize experimental phasing for low-quality crystals of this compound?

  • Methodological Answer : SHELXC/D/E pipelines enable rapid single-wavelength anomalous dispersion (SAD) phasing. For small molecules, molecular replacement with analogous structures (e.g., 5-phenyl-1,2-oxazole derivatives ) is preferred. High-throughput data collection (e.g., synchrotron sources) mitigates radiation damage .

Q. How do electronic effects of fluorine substituents influence biological activity in related benzamide derivatives?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, enhancing binding to hydrophobic pockets in enzymes. In fungicidal benzamides, 3,4-difluoro substitution increases lipophilicity (logP) and membrane permeability, as seen in N-(5-phenyl-1,3,4-thiadiazol-2-yl) derivatives . DFT calculations (e.g., Gaussian) model charge distribution .

Q. What computational approaches predict intermolecular interactions in co-crystals of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess packing efficiency, while Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., F···H contacts). For co-crystals, COSMO-RS predicts solubility parameters .

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